Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenylethyl group at position 5 and a 3,5-dimethyloxazole-4-carbonylamino moiety at position 2. Crystallographic analysis of such compounds often employs tools like SHELX for refinement and structure determination .
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-11-15(12(2)26-22-11)17(23)21-19-20-16(18(24)25-3)14(27-19)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
PMPDFRRIUFRJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
Building Block for Synthesis
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate serves as a versatile building block in organic synthesis. It can be modified to create more complex molecules with potential pharmaceutical applications.
Reactivity
The compound can undergo various chemical reactions such as oxidation and reduction. These reactions can modify its functional groups to enhance biological activity or alter pharmacological properties. For instance, oxidation may yield hydroxylated derivatives that could exhibit different therapeutic effects.
Biology
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research has shown that this compound may induce apoptosis in cancer cells. This is achieved through the activation of caspases and inhibition of cell proliferation pathways .
Medicine
Therapeutic Applications
The compound is under investigation for its potential use in treating infectious diseases and cancer. Its unique structure allows for interactions with specific molecular targets in biological systems, making it a candidate for drug development .
Case Studies
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests strong potential for further development as an antibacterial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased caspase activity and reduced cell viability in treated cells compared to controls.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of thiazole and oxazole derivatives, which are prevalent in bioactive molecules. Below is a detailed comparison with structurally related compounds identified in the evidence:
Structural Features
Target Compound
- Core : 1,3-thiazole
- Substituents: Position 2: 3,5-dimethyloxazole-4-carbonylamino group. Position 4: Methyl ester. Position 5: 2-Phenylethyl chain.
Analog 1 : Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Core : Thiazole and oxazolidine.
- Substituents :
- Ureido linkage with a 2-ethylthiazol-4-ylmethyl group.
- Carbamate and hydroxy groups.
- Key Differences : Incorporates a branched peptide-like backbone and multiple stereocenters, enhancing target specificity but reducing metabolic stability compared to the target compound.
Analog 2 : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Core : 1,3,4-thiadiazole.
- Substituents :
- Phenylcarbamoyl group at position 3.
- Methoxybenzoate ester.
- Key Differences: Thiadiazole core (vs. The phenylcarbamoyl group may enhance interactions with aromatic receptors.
Analog 3 : Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole)
- Core : Triazole and dioxolane.
- Substituents :
- 2,4-Dichlorophenyl and propyl groups.
- Key Differences : Triazole-based fungicides (vs. thiazole/oxazole) exhibit broader antifungal activity but higher environmental persistence.
Comparative Data Table
Notes
Structural Insights : The target compound’s methyl ester and phenylethyl groups may improve bioavailability compared to bulkier analogs like Analog 1 .
Methodological Considerations : Crystallographic tools like SHELX are critical for resolving complex heterocyclic structures , but the evidence lacks direct data on the target compound’s crystallography.
Limitations : Bioactivity comparisons are inferred from structural motifs due to absent pharmacological data for the target compound in the provided evidence .
Biological Activity
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate (CAS Number: 945200-85-1) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Thiazole ring : Known for its diverse biological activity.
- Oxazole moiety : Associated with various pharmacological effects.
- Phenylethyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O4S |
| Molecular Weight | 373.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation.
- Receptor Binding : The structural features allow it to bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. The oxazole and thiazole rings are believed to contribute to its effectiveness by disrupting bacterial cell wall synthesis or function .
Study on Anticancer Efficacy
A recent study investigated the efficacy of the compound against human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the micromolar range, demonstrating potent activity against various cancer types .
Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound. It was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 10 µg/mL. The mechanism was suggested to involve interference with bacterial protein synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
